(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine
CAS No.: 2098111-30-7
Cat. No.: VC3102241
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098111-30-7 |
|---|---|
| Molecular Formula | C12H16N4S |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | [1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H16N4S/c13-8-9-3-6-16(7-4-9)12-15-10-2-1-5-14-11(10)17-12/h1-2,5,9H,3-4,6-8,13H2 |
| Standard InChI Key | NPYJUQIKHPLEMQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3 |
| Canonical SMILES | C1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3 |
Introduction
Chemical Identity and Properties
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is characterized by distinct chemical identifiers and physicochemical properties that define its behavior in biological systems and synthetic environments. The compound combines heterocyclic components with functional groups that confer specific chemical reactivity patterns.
Basic Chemical Information
The compound is defined by the following chemical parameters:
Structural Features
The molecule consists of three key structural components that contribute to its chemical behavior and potential biological activity:
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A thiazolo[5,4-b]pyridine heterocyclic system, featuring a thiazole ring fused with a pyridine ring
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A piperidine ring connected to the thiazole component at the 2-position
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A methanamine group (-CH2NH2) attached to the 4-position of the piperidine ring
This arrangement creates a molecule with multiple nitrogen atoms in different chemical environments, contributing to its potential binding capabilities in biological systems. The thiazolo[5,4-b]pyridine core provides rigidity and aromaticity, while the piperidine ring introduces conformational flexibility. The primary amine group serves as a potential hydrogen bond donor in molecular interactions.
Physicochemical Properties
Understanding the physicochemical characteristics of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is essential for evaluating its drug-like properties and formulation potential.
Physical State and Stability
While specific physical data is limited in the literature, the compound is likely to exist as a solid at ambient temperature based on its molecular weight and structural features. The presence of aromatic and heterocyclic rings typically contributes to thermal stability through resonance delocalization of electrons.
Solubility Profile
The compound contains both hydrophilic and hydrophobic moieties, suggesting a mixed solubility profile:
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The primary amine group and nitrogen-containing heterocycles contribute to water solubility
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The aromatic thiazolo[5,4-b]pyridine system confers lipophilicity
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The piperidine ring adds moderate lipophilicity while also providing a basic center
This balanced profile potentially allows the compound to interact with diverse biological environments, crossing both lipid membranes and functioning in aqueous media.
Acid-Base Properties
The molecule contains multiple nitrogen atoms that can participate in acid-base reactions:
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The primary amine group (pKa typically 9-10) can be protonated under physiological conditions
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The piperidine nitrogen (pKa approximately 8-9) can also accept a proton
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The pyridine and thiazole nitrogen atoms have weaker basicity but may participate in hydrogen bonding
These features allow the compound to exist in different protonation states depending on the pH of the environment, affecting its solubility, membrane permeability, and target binding.
Structural Significance and Medicinal Chemistry
The structural components of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine have significant implications for its potential applications in medicinal chemistry and drug development.
Thiazolo[5,4-b]pyridine Moiety
The thiazolo[5,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry due to its appearance in numerous bioactive compounds. This heterocyclic system provides:
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A rigid, planar structure that can participate in π-stacking interactions with aromatic amino acid residues in target proteins
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Multiple heteroatoms that can form hydrogen bonds with receptors
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A scaffold that has demonstrated diverse biological activities
Piperidine Ring
The piperidine ring is a common pharmacophore in numerous pharmaceuticals, offering:
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Conformational flexibility that can adapt to binding sites
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A basic nitrogen atom that can form ionic interactions with acidic residues
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A scaffold for substitution that allows fine-tuning of physicochemical properties
Methanamine Group
The primary amine functionality provides:
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A site for hydrogen bond donation in target binding
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A reactive handle for derivatization in medicinal chemistry programs
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A potential site for metabolism, particularly through oxidative deamination
The combination of these structural features creates a molecule with promising medicinal chemistry characteristics and potential for further optimization.
| Biological Activity | Potential Therapeutic Application |
|---|---|
| S1p1 and S1p5 agonism | Multiple sclerosis, autoimmune disorders |
| H receptor antagonism | Allergic conditions, inflammation |
| DNA gyrase B inhibition | Antibacterial agents |
| Anticancer activity | Oncology applications |
| Glucokinase activation | Diabetes management |
These potential applications are based on the activities observed with related thiazolo[5,4-b]pyridine derivatives, as documented in the literature.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the optimization of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine and related compounds.
Key Pharmacophoric Elements
The molecule contains several structural elements that may contribute to specific biological activities:
Modification Strategies
Potential modifications to optimize the biological activity of this compound might include:
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Substitution on the thiazolo[5,4-b]pyridine ring to modify electronic properties and binding affinity
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Alteration of the piperidine ring size or conformation
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Functionalization of the primary amine to create secondary or tertiary amines
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Introduction of additional functional groups to enhance target selectivity or pharmacokinetic properties
These modifications could be guided by computational modeling, structure-based design, and systematic structure-activity relationship studies.
Related Compounds and Analogues
Several structurally related compounds have been identified in the chemical literature, providing context for understanding (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine.
Direct Structural Analogues
Close structural relatives include:
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1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine - lacks the methylene spacer between the piperidine and the amine group
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Derivatives with substitutions on the thiazolo[5,4-b]pyridine core
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Analogues with modified piperidine ring systems
Bioisosteric Replacements
Potential bioisosteres that might exhibit similar biological activity include:
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Oxazolo[5,4-b]pyridine analogues - replacement of sulfur with oxygen
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Thiazolo[4,5-b]pyridine derivatives - alternative ring fusion arrangement
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Compounds with alternative heterocyclic cores maintaining similar spatial arrangement of key pharmacophoric elements
These related structures provide valuable information for understanding structure-activity relationships and developing improved compounds with enhanced properties.
Future Research Directions
Research on (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine and related compounds offers several promising avenues for further investigation.
Synthesis Optimization
Development of efficient synthetic routes would facilitate further research:
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Exploration of green chemistry approaches to minimize environmental impact
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Development of scalable processes for larger-scale production
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Application of modern synthetic methodologies such as flow chemistry or photochemistry
Biological Evaluation
Comprehensive biological assessment would clarify the compound's therapeutic potential:
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Broad screening against diverse biological targets
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Detailed pharmacokinetic and pharmacodynamic studies
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Assessment of toxicity and safety profiles
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Structure-based optimization for specific targets
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